molecular formula C7H7BrClN3O2 B12962038 3-Bromo-5-nitrobenzimidamide hydrochloride

3-Bromo-5-nitrobenzimidamide hydrochloride

Katalognummer: B12962038
Molekulargewicht: 280.50 g/mol
InChI-Schlüssel: PEIISJQOEIANIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-nitrobenzimidamide hydrochloride is an organic compound with the molecular formula C7H6BrN3O2·HCl It is a derivative of benzimidazole, featuring both bromine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitrobenzimidamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 3-bromoaniline to form 3-bromo-5-nitroaniline, followed by the conversion of the nitro group to an amide group through a series of reactions involving reduction and subsequent amidation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions often include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-nitrobenzimidamide hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts or under specific conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products Formed

    Reduction: 3-Bromo-5-aminobenzimidamide hydrochloride.

    Substitution: Various substituted benzimidamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound with additional functional groups.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-nitrobenzimidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-nitrobenzimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-nitrobenzaldehyde
  • 3-Bromo-5-nitrobenzoic acid
  • 3-Bromo-5-nitrobenzamide

Uniqueness

3-Bromo-5-nitrobenzimidamide hydrochloride is unique due to the presence of both bromine and nitro groups on the benzimidazole scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H7BrClN3O2

Molekulargewicht

280.50 g/mol

IUPAC-Name

3-bromo-5-nitrobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H6BrN3O2.ClH/c8-5-1-4(7(9)10)2-6(3-5)11(12)13;/h1-3H,(H3,9,10);1H

InChI-Schlüssel

PEIISJQOEIANIB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.